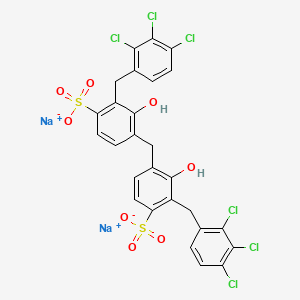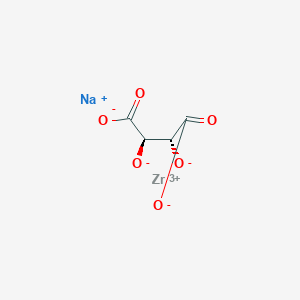![molecular formula C19H23NO5 B12679502 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole CAS No. 71302-58-4](/img/structure/B12679502.png)
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy moiety, linked to a nitroveratrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-tert-butylphenol with a suitable alkylating agent, followed by nitration to introduce the nitro group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure the process is environmentally friendly and economically viable .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The phenoxy moiety can be oxidized to form quinones.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the phenoxy moiety results in quinones .
Scientific Research Applications
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy moiety can interact with biological membranes or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenoxy moiety but lacks the nitroveratrole core.
4-[[4-(Tert-butyl)phenoxy]methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitro group.
Uniqueness
4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
71302-58-4 |
|---|---|
Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[(4-tert-butylphenoxy)methyl]-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C19H23NO5/c1-19(2,3)14-6-8-15(9-7-14)25-12-13-10-17(23-4)18(24-5)11-16(13)20(21)22/h6-11H,12H2,1-5H3 |
InChI Key |
MJXVEVVESMBQBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



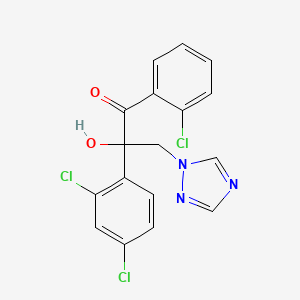
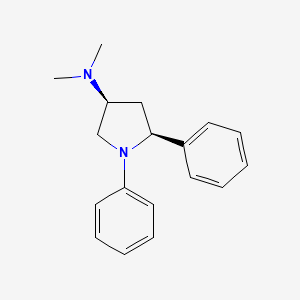
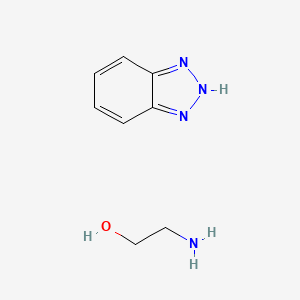
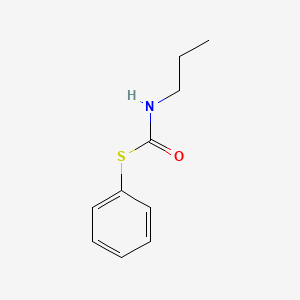
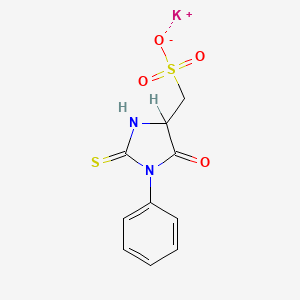
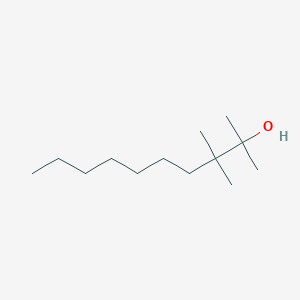
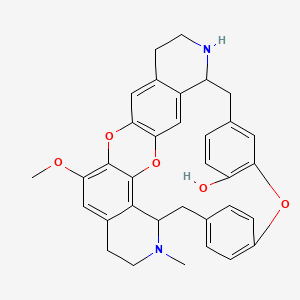

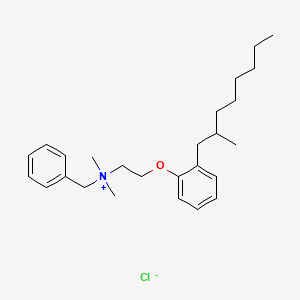
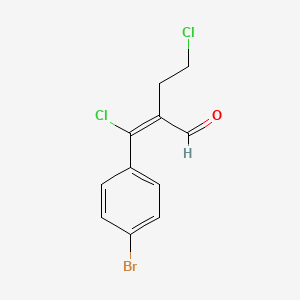
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
